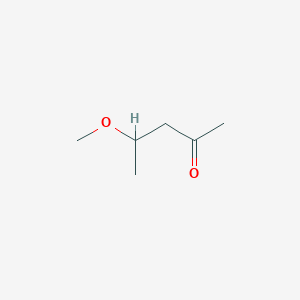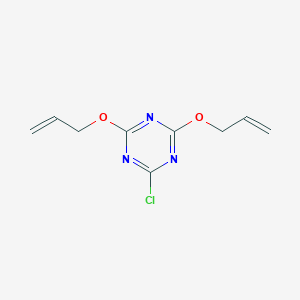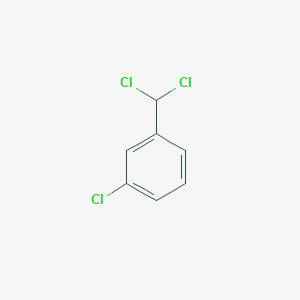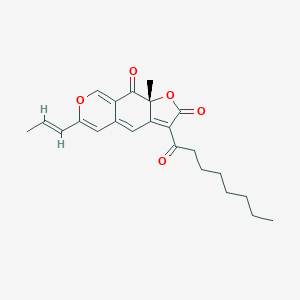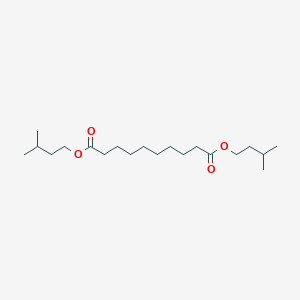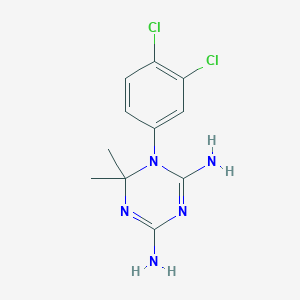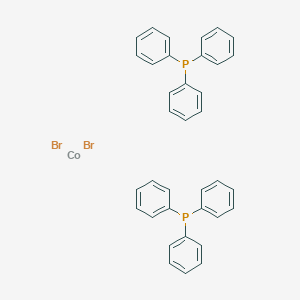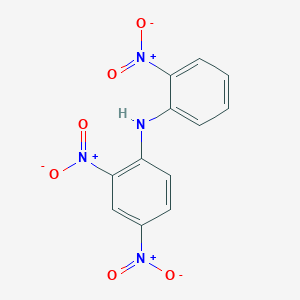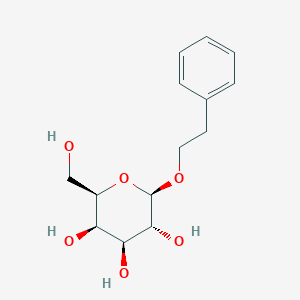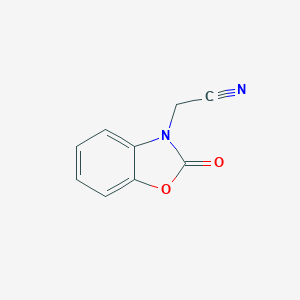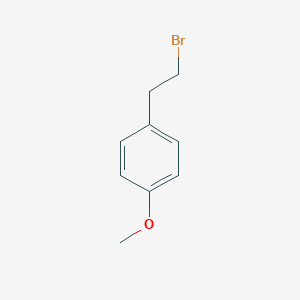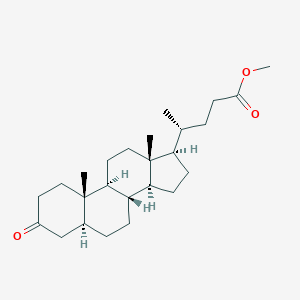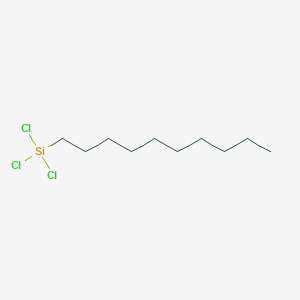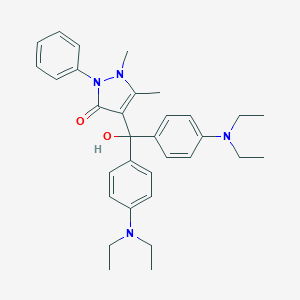
Chromethylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromethylpyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazole ring and a chromenyl group. Chromethylpyrazole has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. In
Applications De Recherche Scientifique
Chromethylpyrazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, Chromethylpyrazole has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In agriculture, Chromethylpyrazole has been found to exhibit antimicrobial properties, making it a potential candidate for the development of new pesticides. In industry, Chromethylpyrazole has been found to exhibit fluorescent properties, making it a potential candidate for the development of new materials.
Mécanisme D'action
The mechanism of action of Chromethylpyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. Chromethylpyrazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
Chromethylpyrazole has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Chromethylpyrazole has also been found to exhibit antimicrobial properties against a range of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
Chromethylpyrazole has several advantages for lab experiments, including its ease of synthesis and its relatively low cost. It is also a stable compound that can be easily stored and transported. However, Chromethylpyrazole has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations. Researchers should take these limitations into consideration when designing experiments involving Chromethylpyrazole.
Orientations Futures
There are several future directions for research on Chromethylpyrazole. One area of research is the development of new drugs based on Chromethylpyrazole for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another area of research is the development of new pesticides based on Chromethylpyrazole for the control of bacterial and fungal pathogens. Additionally, further studies are needed to fully understand the mechanism of action of Chromethylpyrazole and its potential applications in various fields.
Méthodes De Synthèse
Chromethylpyrazole can be synthesized through a variety of methods, including the reaction of 3-formylchromone with hydrazine hydrate, followed by the reaction with various substituted benzaldehydes. Another method involves the reaction of 3-formylchromone with substituted hydrazines, followed by the reaction with substituted benzaldehydes. The synthesis of Chromethylpyrazole is a relatively simple process and can be easily scaled up for large-scale production.
Propriétés
Numéro CAS |
13153-59-8 |
|---|---|
Nom du produit |
Chromethylpyrazole |
Formule moléculaire |
C32H40N4O2 |
Poids moléculaire |
512.7 g/mol |
Nom IUPAC |
4-[bis[4-(diethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C32H40N4O2/c1-7-34(8-2)27-20-16-25(17-21-27)32(38,26-18-22-28(23-19-26)35(9-3)10-4)30-24(5)33(6)36(31(30)37)29-14-12-11-13-15-29/h11-23,38H,7-10H2,1-6H3 |
Clé InChI |
CFQVSWONYIFCRM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)(C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)O |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)(C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
